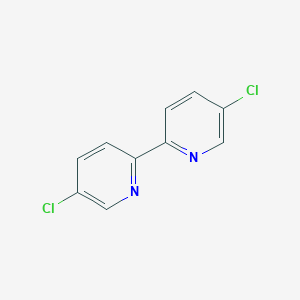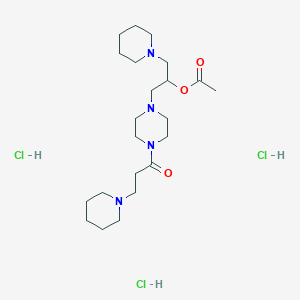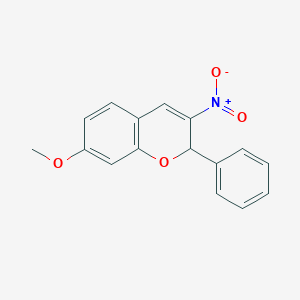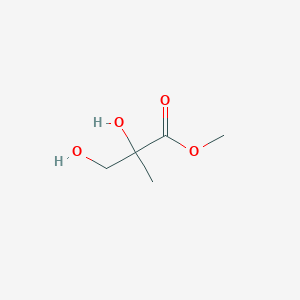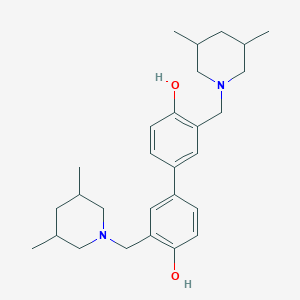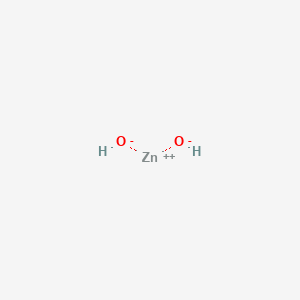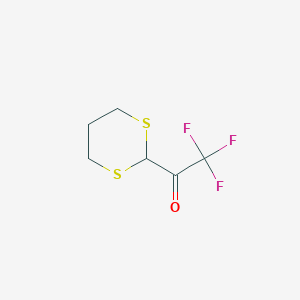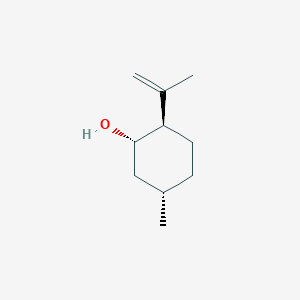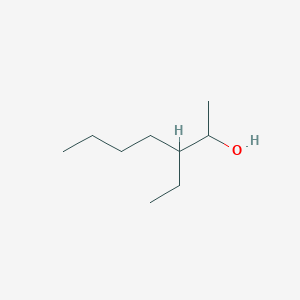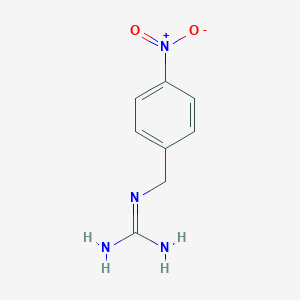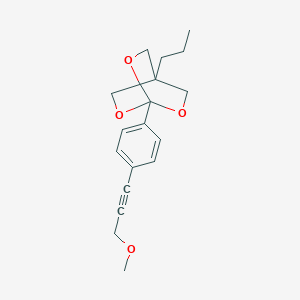
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can modulate the expression of various genes involved in inflammation and oxidative stress. It has also been found to increase the levels of antioxidants in the brain and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using this compound in lab experiments is its high potency and specificity. However, its limited solubility in water can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on this compound. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, exploring the potential use of this compound in combination with other drugs or therapies may also be a promising avenue for future research.
In conclusion, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- is a chemical compound with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and anticancer properties make it an exciting area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- can be synthesized through a multistep process involving the reaction of 4-iodoanisole with propargyl alcohol, followed by the reaction of the resulting compound with 1,5,7-trioxabicyclo[4.4.0]dec-3-ene (TBD) in the presence of a palladium catalyst.
Applications De Recherche Scientifique
This compound has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and anticancer properties. In particular, it has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
108613-91-8 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4-propyl- |
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[4-(3-methoxyprop-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H22O4/c1-3-10-17-12-20-18(21-13-17,22-14-17)16-8-6-15(7-9-16)5-4-11-19-2/h6-9H,3,10-14H2,1-2H3 |
Clé InChI |
VIISIOYUQNHWSX-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
SMILES canonique |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CCOC |
Autres numéros CAS |
108613-91-8 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3-methoxy-1-propynyl)phenyl)-4 -propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



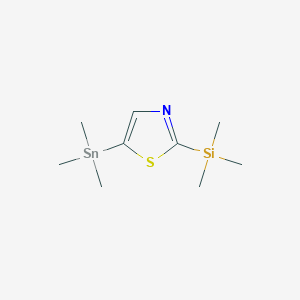
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
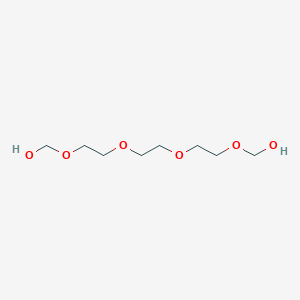
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
